molecular formula C8H10 B1619167 5-Methylene-2-norbornene CAS No. 694-91-7

5-Methylene-2-norbornene

Cat. No. B1619167
CAS RN: 694-91-7
M. Wt: 106.16 g/mol
InChI Key: WTQBISBWKRKLIJ-UHFFFAOYSA-N
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Description

5-Methylene-2-norbornene, also known as Bicyclo[2.2.1]hept-2-ene, is a chemical compound with the formula C8H10 . It is also known by other names such as 2-Methylene-5-norbornene, 5-Methylene-2-norbornylene, and 5-Methylenebicyclo[2.2.1]hept-2-ene .


Synthesis Analysis

The synthesis of 5-Methylene-2-norbornene has been studied in the presence of palladium complexes containing acyclic diaminocarbene ligands . The polymerization of 5-methyl-2-norbornene was used as an example to show that such complexes, when activated with an organoborate, catalyze addition polymerization . This enables the synthesis of high-molecular-weight products with a unimodal molecular weight distribution .


Molecular Structure Analysis

The structure of 5-Methylene-2-norbornene is available as a 2D Mol file or as a computed 3D SD file . The structure of the resulting polymer from the polymerization of 5-methyl-2-norbornene was analyzed by 1H NMR spectroscopy . It was established that the polymerization proceeds selectively, without destruction of the bicyclic norbornane fragment .


Chemical Reactions Analysis

5-Methylene-2-norbornene undergoes addition polymerization in the presence of palladium complexes . Polymers formed according to metathesis schemes contain internal double bonds, which reduce thermal and chemical stability . Addition polymerization, in contrast to metathesis, leads to the formation of polymers that do not contain double bonds in the backbone chain .


Physical And Chemical Properties Analysis

5-Methylene-2-norbornene has a molecular weight of 106.17 . The synthesized addition poly(5-methyl-2-norbornene) was characterized by differential scanning calorimetry, thermogravimetric analysis, and WAXD analysis .

Scientific Research Applications

Polymerization and Copolymerization

5-Methylene-2-norbornene exhibits significant potential in polymerization processes. Its use in cationic polymerization with boranes leads to the formation of high molecular weight polymers (Bermeshev et al., 2014). Furthermore, this compound is integral in synthesizing block copolymers with silicon-containing norbornene derivatives through living ring-opening metathesis polymerization (Kanaoka & Grubbs, 1995).

Hydrocarbon Synthesis for Fuel Applications

5-Methylene-2-norbornene is utilized in synthesizing novel strained hydrocarbons, showing promise as a component in high-energy-density fuels for jet engines due to its advantageous properties like high density and energy value (Zarezin et al., 2021).

Functionalized Polymers

The compound serves as a basis for functionalized polymers. For instance, it has been used to create carbazole-functionalized norbornene derivatives, leading to polymers with high thermal stability and significant potential for industrial applications (Liaw & Tsai, 2000).

Study of Chemical Reactions and Isomerization

5-Methylene-2-norbornene is also studied for its behavior in various chemical reactions. For example, its isomerization when reacted with trifluoroacetic acid has been explored to understand the reaction dynamics and mechanisms (Brigodiot & Maréchal, 1986).

Applications in Advanced Materials

Its application extends to the development of advanced materials, such as the preparation of sugar-coated homopolymers and multiblock ROMP copolymers, contributing to the field of materials science (Nomura & Schrock, 1996).

Development of Oxygen Permeable Membranes

Finally, derivatives of 5-Methylene-2-norbornene have been used in creating polymers for selectively oxygen permeable membrane materials, demonstrating its utility in specialized industrial applications (Kawakami et al., 1988).

Safety And Hazards

5-Methylene-2-norbornene may cause irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The compounds synthesized from 5-Methylene-2-norbornene are promising as a component of high-energy-density fuels for modern jet engines . The possibility of controlled synthesis of saturated polymers with rigid backbone chains based on petrochemical intermediates can open up a simple and affordable way to the targeted synthesis of polymer materials .

properties

IUPAC Name

5-methylidenebicyclo[2.2.1]hept-2-ene
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-6-4-7-2-3-8(6)5-7/h2-3,7-8H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQBISBWKRKLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29470-57-3
Record name Bicyclo[2.2.1]hept-2-ene, 5-methylene-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29470-57-3
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DSSTOX Substance ID

DTXSID70862374
Record name 5-Methylenenorbornene
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Molecular Weight

106.16 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 5-Methylene-2-norbornene
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Product Name

5-Methylene-2-norbornene

CAS RN

694-91-7
Record name 5-Methylenebicyclo[2.2.1]hept-2-ene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methylene-2-norbornene
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Record name 5-Methylenenorbornene
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Record name 5-Methylene-2-norbornene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
DP Zarezin, MA Rudakova, VO Samoilov… - Petroleum …, 2021 - Springer
… The starting 5-methylene-2-norbornene (1) was synthesized … As a result, the 5-methylene-2-norbornene (1) was prepared … catalytic cyclopropanation of 5-methylene-2-norbornene (1) …
MV Bermeshev, BA Bulgakov, AM Genaev… - …, 2014 - ACS Publications
… Polymerization of 5-methylene-2-norbornene (MNB) in the presence of different cationic co-initiators has been studied previously (EtAlCl 2 , (21, 22, 48) VCl 4 , AlBr 3 , (48) WCl 6 , …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
S Elyashiv-Barad, N Greinert, A Sen - Macromolecules, 2002 - ACS Publications
… The incorporation of 5-methylene-2-norbornene in the … methyl acrylate/5-methylene-2-norbornene copolymer showed that … of methyl acrylate with 5-methylene-2-norbornene resulted in …
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk
AD Hennis, JD Polley, GS Long, A Sen… - …, 2001 - ACS Publications
[(1,5-Cyclooctadiene)(CH 3 )Pd(Cl)], when reacted in situ with 1 equiv of a monodentate phosphine ligand and 1 equiv of the complex Na + [3,5-(CF 3 ) 2 C 6 H 3 ] 4 B - was found to …
Number of citations: 197 0-pubs-acs-org.brum.beds.ac.uk
EV Bermesheva, AI Wozniak, FA Andreyanov… - ACS …, 2019 - ACS Publications
… The Pd–N-heterocyclic carbene complex/phosphine/borate systems selectively catalyze the addition polymerization of 5-methylene-2-norbornene and 5-ethylidene-2-norbornene with …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
DP Zarezin, MA Rudakova, VO Samoilov… - Petroleum …, 2021 - Springer
… The article “Novel Strained Alicyclic Hydrocarbons Based on 5-Methylene-2-norbornene”, written by DP Zarezin, MA Rudakova, VO Samoilov, MU Sultanova, AL Maximov, and MV …
M Brigodiot, E Maréchal - Journal of Macromolecular Science …, 1986 - Taylor & Francis
… Isomerization of the adduct resulting from the protonation of 5methylene-2-norbornene by trifluoroacetic acid was studied by 13 C-NMR spectroscopy. Relative rate constants were deter…
TL Baruth - 1972 - openprairie.sdstate.edu
The 5-aethylene-2-norbornene system, which contains two double bonds of unequal energies, appears to be a unique tool which can be used in distinguishing the two types of …
Number of citations: 0 openprairie.sdstate.edu
A INADA, Y SHIMIZU, Y ISHII… - Journal of The Japan …, 1984 - jstage.jst.go.jp
… The adduct of peak B was identified as 6-methyl-5-methylene2-norbornene (2), which was formed by the addition of CP to the internal double bond of 1,2-BD. It is conceivable that either …
Number of citations: 2 www.jstage.jst.go.jp
D Heissler, JJ Riehl - Tetrahedron Letters, 1979 - Elsevier
Tetrahedron Letters No. 41, pp 3957 - 3960. @Per+pnon Press Ltd. 1979. Printed in Great Britain. ch.&tLlde addn Ra 5-methyle Page 1 Tetrahedron Letters No. 41, pp 3957 - 3960. @Per+pnon …

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